molecular formula C11H12ClNO4 B041245 Methyl 4-acetamido-5-chloro-2-methoxybenzoate CAS No. 4093-31-6

Methyl 4-acetamido-5-chloro-2-methoxybenzoate

Cat. No. B041245
CAS RN: 4093-31-6
M. Wt: 257.67 g/mol
InChI Key: OUEXNQRVYGYGIK-UHFFFAOYSA-N
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Patent
US05246942

Procedure details

A mixture of 21 g of methyl 2-methoxy-4-amino-5-chlorobenzoate is stirred in 12 ml acetic anhydride and 100 ml acetic acid at 100° C. for 24 hours. The reaction mixture is filtered, diluted with water, filtered and evaporated to dryness to obtain methyl 2-methoxy-4-acetylamino-5-chlorobenzoate which is used directly in the next step.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]([NH2:13])[C:10]([Cl:14])=[CH:9][C:4]=1[C:5]([O:7][CH3:8])=[O:6].[C:15](O)(=[O:17])[CH3:16]>C(OC(=O)C)(=O)C>[CH3:1][O:2][C:3]1[CH:12]=[C:11]([NH:13][C:15](=[O:17])[CH3:16])[C:10]([Cl:14])=[CH:9][C:4]=1[C:5]([O:7][CH3:8])=[O:6]

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
COC1=C(C(=O)OC)C=C(C(=C1)N)Cl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
ADDITION
Type
ADDITION
Details
diluted with water
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(=O)OC)C=C(C(=C1)NC(C)=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.